molecular formula C14H10BrNO B4201121 3-[(3-bromobenzyl)oxy]benzonitrile

3-[(3-bromobenzyl)oxy]benzonitrile

Cat. No.: B4201121
M. Wt: 288.14 g/mol
InChI Key: GEHCKVNGYJCLFP-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)oxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO. It is characterized by the presence of a bromobenzyl group attached to a benzonitrile moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)oxy]benzonitrile typically involves the reaction of 3-bromobenzyl alcohol with 3-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)oxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

3-[(3-bromobenzyl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the nitrile group can participate in hydrogen bonding and dipole interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromobenzyl)oxy]benzonitrile
  • 3-[(3-chlorobenzyl)oxy]benzonitrile
  • 3-[(3-methylbenzyl)oxy]benzonitrile

Uniqueness

3-[(3-bromobenzyl)oxy]benzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups. This unique feature makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(3-bromophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHCKVNGYJCLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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